Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate structure
955028-88-3 structure
Product Name:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS-Nr.:955028-88-3
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147
Update Time:2025-08-04

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • cis-1-Boc-3-fluoro-4-hydroxypiperidine
    • (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SCHEMBL757272
    • rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MFCD18791209
    • cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 1174020-40-6
    • N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
    • DTXSID30653987
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
    • (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
    • (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • 955028-88-3
    • EN300-7075847
    • AKOS015897730
    • CS-0047556
    • tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SS-4803
    • MFCD18632748
    • Z2307155361
    • XRNLYXKYODGLMI-JGVFFNPUSA-N
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
    • tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MDL: MFCD18791209
    • Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
    • InChI-Schlüssel: XRNLYXKYODGLMI-SFYZADRCSA-N
    • Lächelt: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 219.12707160g/mol
  • Monoisotopenmasse: 219.12707160g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 239
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 49.8Ų

Experimentelle Eigenschaften

  • Siedepunkt: 300.8±42.0°C at 760 mmHg

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Sicherheitsinformationen

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
113127-1g
cis-1-Boc-3-fluoro-4-hydroxypiperidine
955028-88-3 tech
1g
4258CNY 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-1 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
1g
¥ 363.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-5 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
5g
¥ 1,089.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-10 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
10g
¥ 1,821.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-25 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
25g
¥ 3,649.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-50 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
50g
¥ 5,860.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-100 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
100g
¥ 9,609.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-250 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
250g
¥ 19,219.00 2021-05-07
Alichem
A129000019-5g
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
$310.82 2023-08-31
Alichem
A129000019-10g
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
10g
$503.05 2023-08-31

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Quinazolinones as PARP14 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Gpr 119 modulators
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
Referenz
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ;  24 h, 200 psi, rt → 105 °C
Referenz
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Referenz
Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability
Hicken, Erik J.; Marmsater, Fred P.; Munson, Mark C.; Schlachter, Stephen T.; Robinson, John E.; et al, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
Referenz
Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 8 atm, rt
Referenz
Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Referenz
Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1
, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Imidazo-pyrazoles as gpr119 inhibitors
, United States, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators
, India, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases
, United States, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
Referenz
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
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(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Bestellnummer:A909958
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:36
Preis ($):269.0
Email:sales@amadischem.com

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
A909958
Reinheit:99%
Menge:25g
Preis ($):269.0
Email